molecular formula C12H10O4 B11887121 methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate CAS No. 175353-69-2

methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate

Cat. No.: B11887121
CAS No.: 175353-69-2
M. Wt: 218.20 g/mol
InChI Key: NWBLJLLUIKZBNJ-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate typically involves a multi-step process. One common method is the reaction of 4-oxo-4H-chromene-3-carbaldehydes with malononitrile or cyanoacetates and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This environmentally friendly method avoids traditional recrystallization and chromatographic purification processes.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient one-pot synthesis are likely to be employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-4-oxo-4H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

175353-69-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 6-methyl-4-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O4/c1-7-3-4-10-8(5-7)11(13)9(6-16-10)12(14)15-2/h3-6H,1-2H3

InChI Key

NWBLJLLUIKZBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)OC

Origin of Product

United States

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